molecular formula C18H16N6O6 B11985302 N'(1),N'(4)-Bis(3-nitrobenzylidene)succinohydrazide CAS No. 80728-89-8

N'(1),N'(4)-Bis(3-nitrobenzylidene)succinohydrazide

Cat. No.: B11985302
CAS No.: 80728-89-8
M. Wt: 412.4 g/mol
InChI Key: AETPYYRISBLCBQ-AYKLPDECSA-N
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Description

N’(1),N’(4)-Bis(3-nitrobenzylidene)succinohydrazide is a chemical compound known for its unique structure and properties It is a derivative of succinohydrazide, where two 3-nitrobenzylidene groups are attached to the nitrogen atoms of the succinohydrazide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’(1),N’(4)-Bis(3-nitrobenzylidene)succinohydrazide typically involves the condensation reaction between succinohydrazide and 3-nitrobenzaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to promote the formation of the Schiff base, resulting in the desired product.

Industrial Production Methods

While specific industrial production methods for N’(1),N’(4)-Bis(3-nitrobenzylidene)succinohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography may be employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

N’(1),N’(4)-Bis(3-nitrobenzylidene)succinohydrazide can undergo various chemical reactions, including:

    Oxidation: The nitro groups can be further oxidized under strong oxidizing conditions.

    Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.

    Substitution: The benzylidene groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in an appropriate solvent.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of nitro derivatives with higher oxidation states.

    Reduction: Formation of corresponding amines.

    Substitution: Formation of substituted benzylidene derivatives.

Scientific Research Applications

N’(1),N’(4)-Bis(3-nitrobenzylidene)succinohydrazide has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.

    Biology: Investigated for its potential antimicrobial and anticancer activities due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential use in drug design and development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism of action of N’(1),N’(4)-Bis(3-nitrobenzylidene)succinohydrazide involves its interaction with molecular targets through its nitro and benzylidene groups. These functional groups can form hydrogen bonds, coordinate with metal ions, or participate in redox reactions. The compound’s ability to form stable complexes with metal ions makes it a valuable ligand in coordination chemistry. Additionally, its nitro groups can undergo redox reactions, contributing to its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-nitrobenzylidene)-N’-phenyl-1,4-phenylenediamine
  • N-(2,4-dinitrobenzylidene)-3-chlorobenzenamine
  • N’-(4-hydroxy-3-nitrobenzylidene)-3-methylbenzohydrazide

Uniqueness

N’(1),N’(4)-Bis(3-nitrobenzylidene)succinohydrazide is unique due to its symmetrical structure and the presence of two nitrobenzylidene groups. This symmetry can enhance its ability to form stable complexes with metal ions and increase its potential applications in various fields. Additionally, the presence of nitro groups provides opportunities for further chemical modifications, making it a versatile compound for research and industrial applications.

Properties

CAS No.

80728-89-8

Molecular Formula

C18H16N6O6

Molecular Weight

412.4 g/mol

IUPAC Name

N,N'-bis[(E)-(3-nitrophenyl)methylideneamino]butanediamide

InChI

InChI=1S/C18H16N6O6/c25-17(21-19-11-13-3-1-5-15(9-13)23(27)28)7-8-18(26)22-20-12-14-4-2-6-16(10-14)24(29)30/h1-6,9-12H,7-8H2,(H,21,25)(H,22,26)/b19-11+,20-12+

InChI Key

AETPYYRISBLCBQ-AYKLPDECSA-N

Isomeric SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])/C=N/NC(=O)CCC(=O)N/N=C/C2=CC(=CC=C2)[N+](=O)[O-]

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C=NNC(=O)CCC(=O)NN=CC2=CC(=CC=C2)[N+](=O)[O-]

Origin of Product

United States

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